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4-(Diisopropylamino)benzaldehyde

Cat. No.: B12509267
M. Wt: 205.30 g/mol
InChI Key: XBPROSYLZGGGIN-UHFFFAOYSA-N
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Description

Significance and Research Landscape of Aminobenzaldehyde Derivatives

Aminobenzaldehyde derivatives represent a significant class of organic compounds characterized by a benzene (B151609) ring substituted with both an amino group and a formyl (aldehyde) group. These molecules serve as versatile building blocks in organic synthesis due to the reactive nature of both functional groups. The amino group can act as a nucleophile or a directing group, while the aldehyde group readily participates in condensation reactions, reductions, and oxidations. This dual reactivity allows for the construction of a wide array of more complex molecules.

The research landscape for aminobenzaldehyde derivatives is broad, with applications spanning multiple scientific disciplines. In medicinal chemistry, they are crucial intermediates for the synthesis of various pharmaceuticals. For instance, o-aminobenzaldehyde is a key precursor for ambroxol, a widely used expectorant drug. patsnap.com Derivatives are also investigated for their potential as inhibitors of enzymes like neutrophil elastase and proteinase 3, which are implicated in inflammatory diseases. nih.gov Some aminobenzaldehyde derivatives have been explored for their anticancer properties. smolecule.com

In materials science, these compounds are used in the creation of dyes, pigments, and functional polymers. britannica.comwisdomlib.orgwiserpub.com The electronic properties of aminobenzaldehydes, which can be tuned by modifying the substitution pattern on the aromatic ring and the amino group, make them suitable for applications in nonlinear optics and as components of organic photoconductors and liquid crystal materials. nbinno.com For example, 4-(Dimethylamino)benzaldehyde (B131446) is used to synthesize azo-azomethine dyes and in the preparation of Schiff bases which can form colored products. sigmaaldrich.com The formation of Schiff bases from aminobenzaldehydes is a common reaction, leading to compounds with applications as chelating agents, catalysts, and ligands in coordination chemistry. wiserpub.comsigmaaldrich.com

The versatility of aminobenzaldehyde derivatives is further highlighted by their use as reagents in analytical chemistry. 4-(Dimethylamino)benzaldehyde, also known as Ehrlich's reagent, is a well-known chromogenic compound used for the detection of indoles and hydrazine. nih.gov The study of these derivatives continues to be an active area of research, with ongoing efforts to discover novel compounds with enhanced activities and to develop more efficient and environmentally friendly synthetic methods. patsnap.comnih.gov

Historical Context of Related Chemical Architectures

The study of benzaldehyde (B42025), the parent molecule of 4-(diisopropylamino)benzaldehyde, has a rich historical background that is foundational to organic chemistry. Benzaldehyde was first isolated in 1803 from bitter almonds. wikipedia.org Seminal work by German chemists Justus von Liebig and Friedrich Wöhler in the 1830s on benzaldehyde and its derivatives helped to establish the concept of the "benzoyl radical," a significant step in the development of structural theory in organic chemistry. britannica.com

The basic structure of benzaldehyde, an aromatic ring with an aldehyde substituent, has been a cornerstone for the synthesis of countless organic compounds. britannica.comwikipedia.org Over the years, chemists have developed numerous methods to synthesize benzaldehyde and its derivatives, including the partial oxidation of benzyl (B1604629) alcohol and the Gattermann-Koch reaction. wikipedia.org The reactivity of the aldehyde group has been extensively explored, leading to classic reactions like the Cannizzaro reaction, the Perkin reaction for synthesizing cinnamic acid, and the benzoin (B196080) condensation. britannica.comwikipedia.org

The introduction of an amino group to the benzaldehyde framework significantly expands its chemical possibilities. The synthesis of aminobenzaldehydes, such as 2-aminobenzaldehyde, is often achieved by the reduction of the corresponding nitrobenzaldehyde. wiserpub.comwikipedia.org These bifunctional molecules became important for building heterocyclic systems, most notably in the Friedländer synthesis of quinolines, a reaction that utilizes the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. wikipedia.org

The specific lineage of 4-(dialkylamino)benzaldehydes, such as 4-(dimethylamino)benzaldehyde and 4-(diethylamino)benzaldehyde (B91989) (DEAB), has become particularly important in biological and materials research. sigmaaldrich.comnih.gov DEAB, for instance, has been extensively used as a broad-spectrum inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are overexpressed in various cancer cells. nih.govwhiterose.ac.uk Research into analogues of DEAB, including those with different alkyl groups on the amine, such as 4-(dipropylamino)benzaldehyde (B1213418) and 4-(dibutylamino)benzaldehyde (B1361179), has been conducted to explore their potency and selectivity as enzyme inhibitors. nih.gov This historical progression from the simple benzaldehyde molecule to complex, functionally-rich derivatives like this compound illustrates the continuous evolution of synthetic chemistry and the ongoing search for molecules with specific and enhanced properties.

Detailed Research Findings on 4-(Dialkylamino)benzaldehyde Analogues

Research has been conducted on various analogues of 4-(dialkylamino)benzaldehydes to investigate their properties and potential applications. Below is a summary of some of these findings.

CompoundMolecular FormulaAppearanceMelting Point (°C)Application/Research Focus
4-(Dimethylamino)benzaldehyde C9H11NOSolid72-75 sigmaaldrich.comUsed in chitinase (B1577495) assays, synthesis of dyes and Schiff bases, and as a chromogenic reagent. sigmaaldrich.comnih.gov
4-(Diethylamino)benzaldehyde C11H15NOYellow to brown crystalline powder72-75 nbinno.comKey intermediate for photosensitive dyes, pharmaceuticals, and liquid crystals. nbinno.com Widely studied as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms. nih.govwhiterose.ac.uk
4-(Dipropylamino)benzaldehyde Not specifiedNot specifiedNot specifiedReported to be a more potent reversible inhibitor against mouse and human ALDH1 compared to DEAB. nih.gov
4-(Dibutylamino)benzaldehyde Not specifiedNot specifiedNot specifiedShowed low binding affinity to ALDH1 in some studies. nih.gov

Physicochemical Properties of Selected Benzaldehyde Derivatives

The following table outlines key physicochemical properties of related benzaldehyde derivatives.

CompoundIUPAC NameMolecular FormulaMolar Mass (g·mol−1)
Benzaldehyde BenzaldehydeC7H6O106.124 wikipedia.org
2-Aminobenzaldehyde 2-AminobenzaldehydeC7H7NO121.139 wikipedia.org
4-(Dimethylamino)benzaldehyde 4-(Dimethylamino)benzaldehydeC9H11NO149.19 nih.gov
4-(Diethylamino)benzaldehyde 4-(Diethylamino)benzaldehydeC11H15NO177.24 nbinno.com
This compound This compoundC13H19NO205.301 chemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B12509267 4-(Diisopropylamino)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-[di(propan-2-yl)amino]benzaldehyde

InChI

InChI=1S/C13H19NO/c1-10(2)14(11(3)4)13-7-5-12(9-15)6-8-13/h5-11H,1-4H3

InChI Key

XBPROSYLZGGGIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)C=O)C(C)C

Origin of Product

United States

Synthetic Methodologies for 4 Diisopropylamino Benzaldehyde and Analogues

Direct Synthesis Approaches

Direct synthesis methods offer straightforward routes to 4-(diisopropylamino)benzaldehyde and related compounds. These approaches often involve fundamental organic reactions tailored to introduce the dialkylamino and aldehyde functionalities onto a benzene (B151609) ring.

Nucleophilic Aromatic Substitution Routes (e.g., from Halobenzaldehydes)

Nucleophilic aromatic substitution (SNAr) is a widely employed method for the synthesis of 4-(dialkylamino)benzaldehydes. masterorganicchemistry.comyoutube.com This reaction typically involves the displacement of a halide from an activated aromatic ring by a nucleophile. In the context of synthesizing this compound analogues, a common starting material is a 4-halobenzaldehyde, such as 4-fluorobenzaldehyde (B137897). The fluorine atom, being a good leaving group in SNAr reactions, facilitates the attack by a secondary amine like diisopropylamine. masterorganicchemistry.comwhiterose.ac.uk

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and in the presence of a base like potassium carbonate. researchgate.netwalisongo.ac.idnih.gov The base deprotonates the amine, increasing its nucleophilicity. The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack, specifically at the para position where the halide is located. masterorganicchemistry.comwhiterose.ac.uk

Starting MaterialAmineProductYield (%)
4-FluorobenzaldehydePiperidine (B6355638)4-(Piperidin-1-yl)benzaldehyde66.7
4-Fluorobenzaldehyde1-Methylpiperazine (B117243)4-(4-Methylpiperazin-1-yl)benzaldehyde96.7
4-Fluorobenzaldehyde1H-Imidazole4-(1H-Imidazol-1-yl)benzaldehyde38.9

It is important to note that the reaction conditions, such as temperature and reaction time, can be optimized to improve yields. While many SNAr reactions proceed through a two-step addition-elimination mechanism via a Meisenheimer complex, recent studies suggest that some may occur through a concerted mechanism. nih.gov

Lithiation and Formylation Strategies

Lithiation followed by formylation is a powerful strategy for the synthesis of substituted benzaldehydes. commonorganicchemistry.com This method involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to form an aryllithium intermediate. commonorganicchemistry.comnih.gov This intermediate is then quenched with a formylating agent, most commonly dimethylformamide (DMF), to introduce the aldehyde group. commonorganicchemistry.com

In the synthesis of this compound, the starting material would be N,N-diisopropylaniline. The diisopropylamino group directs the lithiation to the ortho position due to its directing metalating group ability. However, to achieve para-formylation, a blocking group at the ortho positions might be necessary, or alternative strategies like halogen-metal exchange from a para-halo-N,N-diisopropylaniline could be employed.

A study on the directed lithiation of a protected 4-chloropyrrolopyrimidine demonstrated the use of lithium diisopropylamide (LDA) for deprotonation, followed by quenching with benzaldehyde (B42025) to form a secondary alcohol. mdpi.comresearchgate.net While not a direct formylation, this illustrates the principle of generating a lithiated species that can react with an electrophile. The efficiency of the lithiation process can be influenced by factors such as the choice of base, temperature, and additives. researchgate.net For instance, the addition of bis(2-dimethylaminoethyl)ether was found to improve both the degree of lithiation and the stability of the lithiated intermediate. researchgate.net

Deprotection Strategies (e.g., from Dithiolanes/Dithianes)

The use of protecting groups is a common strategy in organic synthesis to mask reactive functional groups. Dithiolanes and dithianes are frequently used to protect aldehydes and ketones. organic-chemistry.org The synthesis of this compound can be envisioned through a route where the aldehyde functionality is introduced in a protected form, specifically as a dithiane or dithiolane derivative. These thioacetals are stable under various reaction conditions, allowing for manipulations on other parts of the molecule.

The formation of 1,3-dithianes and 1,3-dithiolanes is typically achieved by reacting a carbonyl compound with 1,3-propanedithiol (B87085) or 1,2-ethanedithiol, respectively, in the presence of an acid catalyst. organic-chemistry.org For the synthesis of a this compound precursor, one could start with a suitable aromatic compound and introduce the dithiane-protected formyl group.

The final step in such a synthetic sequence is the deprotection of the thioacetal to regenerate the aldehyde. Various methods are available for this transformation, often involving oxidative or hydrolytic conditions. organic-chemistry.org For example, o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water can efficiently hydrolyze thioacetals to the corresponding carbonyl compounds under neutral conditions. organic-chemistry.org Another mild and chemoselective method utilizes silicasulfuric acid and sodium nitrate. organic-chemistry.org The choice of deprotection reagent is crucial to avoid unwanted side reactions and ensure a high yield of the final aldehyde.

Catalytic Synthesis Protocols

Catalytic methods are increasingly important in chemical synthesis due to their efficiency and potential for greener processes. These protocols often involve the use of catalysts to promote reactions, leading to higher yields, milder reaction conditions, and reduced waste.

Green Chemistry Approaches in Aminobenzaldehyde Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of aminobenzaldehydes, several green approaches have been explored. One strategy involves using water as a solvent, which is non-toxic, inexpensive, and environmentally benign. mdpi.com

For instance, the synthesis of various benzothiazoles, which can be considered structural analogues of aminobenzaldehydes, has been achieved through the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes in water. mdpi.com Another approach focuses on the use of reusable catalysts. For example, a patent describes the synthesis of o-aminobenzaldehyde from o-nitrotoluene using a functionalized ionic liquid as a catalyst, which can be recovered and reused. patsnap.com The reaction proceeds under mild conditions with high yields. patsnap.com Similarly, the reduction of o-nitrobenzaldehyde using reduced iron powder in a mixture of ethanol (B145695) and water represents a greener alternative to traditional reducing agents. google.com

These examples highlight a trend towards developing more sustainable synthetic methods for aminobenzaldehydes and related compounds, focusing on benign solvents, recyclable catalysts, and milder reaction conditions.

Multi-component Reactions for Derivative Formation

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.govnih.gov These reactions are highly atom-economical and offer a rapid and efficient way to generate molecular diversity. beilstein-journals.org Several well-known MCRs, such as the Strecker, Mannich, and Ugi reactions, can be utilized to synthesize derivatives of aminobenzaldehydes. nih.gov

For example, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be used to prepare 1,4-dihydropyridine (B1200194) derivatives from an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an amine. beilstein-journals.orgarkat-usa.org By using this compound as the aldehyde component, a library of dihydropyridine derivatives with the 4-(diisopropylamino)phenyl substituent can be generated.

Another example is the three-component condensation of an aminoazole, an aldehyde, and a cyclic CH-acid, which leads to the formation of fused heterocyclic systems. frontiersin.org Similarly, the reaction of an aldehyde, malononitrile, and an active methylene (B1212753) compound can yield various pyran and chromene derivatives. rsc.org These MCRs provide a powerful tool for the rapid synthesis of complex molecules starting from simple building blocks like this compound, facilitating the exploration of new chemical space for various applications.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters such as temperature, solvent, reaction time, and the choice of reactants or catalysts play a crucial role in maximizing product yields and purity. Research into the synthesis of structurally related 4-(dialkylamino)benzaldehydes often involves the Vilsmeier-Haack reaction or nucleophilic aromatic substitution, and studies have highlighted several factors that can be fine-tuned to improve synthetic outcomes.

A primary method for synthesizing these compounds is the Vilsmeier-Haack reaction, which formylates electron-rich aromatic compounds like N,N-dialkylanilines. wikipedia.orgslideshare.netorganic-chemistry.org The optimization of this reaction often focuses on temperature and reaction time. For instance, in the synthesis of the analogue 4-(diphenylamino)benzaldehyde (B1293675) using N,N-dimethylformamide (DMF) and phosphorus oxychloride, a reaction temperature of 70°C for 5 hours resulted in a yield of 73%. chemicalbook.com Increasing the temperature to 95°C for the same duration was reported in another study to afford a higher yield of 81.0%. This suggests that for certain substrates, higher temperatures can be beneficial, though a balance must be struck to prevent decomposition or the formation of byproducts.

The choice of solvent is another critical factor. While some reactions proceed in the formylating agent itself, comparative analyses have shown significant solvent effects. In a study on the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol, using DMF as the solvent resulted in the highest product yield of 61% when compared to other solvents like benzene, 1,2-dichloroethane, and o-xylene. mdpi.com Furthermore, green chemistry approaches have demonstrated that solvent-free conditions for the Vilsmeier-Haack reaction of phenols can lead to superior yields and significantly reduced reaction times compared to conventional solution-phase methods. ajrconline.orgajrconline.org

For analogues synthesized via nucleophilic aromatic substitution, reaction conditions are similarly crucial. The synthesis of a broad range of 4-(dialkylamino)benzaldehyde analogues was achieved through the reaction of 4-fluorobenzaldehyde with various secondary amines. By adjusting the temperature between 25°C and 100°C, yields ranging from 33% to as high as 100% were obtained, demonstrating the wide applicability and tunability of this method. mdpi.com In another example, the synthesis of a 4-aryloxybenzaldehyde via nucleophilic aromatic substitution was significantly improved by switching the solvent from dimethylacetamide (5-10 hour reaction time) to dimethyl sulfoxide, which completed the reaction in just 30 minutes. walisongo.ac.id

The following table summarizes findings from various studies on the synthesis of 4-(dialkylamino)benzaldehyde analogues, illustrating the impact of different reaction conditions on the final yield.

Product AnalogueReactantsConditionsYield (%)
4-(Diphenylamino)benzaldehydeTriphenylamine (B166846), POCl₃, DMF70°C, 5 hours73% chemicalbook.com
4-Phenacyloxy benzaldehyde4-Hydroxy benzaldehyde, Phenacyl bromideMethanol, Room Temp, 7 hours60% orientjchem.org
4-(4'-Bromo)-phenacyloxy benzaldehyde4-Hydroxy benzaldehyde, 4'-Bromo phenacyl bromideEthanol, Room Temp, 20 hours66% orientjchem.org
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde2-Methylpyrimidine-4,6-diol, Vilsmeier ReagentDMF Solvent, 5 hours61% mdpi.com

These findings underscore the importance of systematic optimization of reaction parameters to achieve high efficiency in the synthesis of this compound and its valuable analogues.

Chemical Reactivity and Transformation Studies of 4 Diisopropylamino Benzaldehyde

Condensation Reactions and Schiff Base Formation with Amines

The reaction of aldehydes and ketones with primary amines is a fundamental transformation that yields imines, commonly known as Schiff bases. libretexts.org This acid-catalyzed reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of Schiff bases from 4-(diisopropylamino)benzaldehyde follows this general mechanism, reacting with various primary amines to produce the corresponding N-substituted imine derivatives.

The rate of imine formation is highly dependent on the pH of the reaction medium. Optimal rates are typically observed around a pH of 5. libretexts.org At higher pH levels, there is insufficient acid to protonate the hydroxyl intermediate, hindering the elimination of water. Conversely, at low pH, the amine reactant becomes protonated, forming its non-nucleophilic ammonium (B1175870) conjugate acid, which stifles the initial nucleophilic attack. libretexts.org

The reaction between this compound and a primary amine begins with the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers to form a carbinolamine intermediate. Acid catalysis facilitates the protonation of the hydroxyl group in the carbinolamine, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final Schiff base product. Analogous reactions with 4-(dimethylamino)benzaldehyde (B131446) have been shown to produce Schiff bases with significant biological activities, and these products can be complexed with transition metals to enhance catalytic properties. alfa-chemistry.com

Studies on similar benzaldehydes reacting with various amines, such as 4-amino-3,5-dimethyl-1,2,4-triazole, have shown that the reaction can sometimes yield stable hemiaminal intermediates before dehydration to the final Schiff base. nih.gov The stability of this intermediate and the progression to the Schiff base can be influenced by the solvent, with polar solvents favoring the formation of the Schiff base. nih.gov

Table 1: Examples of Schiff Base Formation with Substituted Benzaldehydes

Aldehyde ReactantAmine ReactantProduct TypeReference
4-(Dimethylamino)benzaldehydeS-benzyldithiocarbazateSchiff Base alfa-chemistry.com
Substituted Benzaldehydes3,5-dimethyl-1,2,4-triazole 4-amineHemiaminal/Schiff Base nih.gov
3,3′-bithiophene-2,2′-dicarbaldehydeAromatic aminesDiimino-3,3′-bithiophene researchgate.net
Benzaldehyde (B42025)Ammonia (B1221849) or 1°-aminesImine (Schiff Base) libretexts.org

Aldol (B89426) Condensation Pathways

Aldol condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis. magritek.com It involves the reaction of an enolate ion (from an aldehyde or ketone with an α-hydrogen) with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. magritek.comsigmaaldrich.com

In "crossed" or "mixed" aldol reactions, two different carbonyl compounds are used. To avoid a mixture of products, these reactions are most effective when one of the aldehydes, like this compound, has no α-hydrogens and therefore cannot form an enolate ion itself. coleparmer.com It can only act as the electrophilic partner, reacting with the enolate of another aldehyde or a ketone.

For instance, in a base-catalyzed reaction with a ketone such as acetone (B3395972), the ketone is deprotonated at its α-carbon by a base (e.g., KOH or NaOH) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound. The resulting alkoxide is protonated by a solvent (like water or ethanol) to give the β-hydroxy ketone. This intermediate often undergoes spontaneous or heat-induced dehydration to form a stable, conjugated α,β-unsaturated ketone.

Table 2: Aldol Condensation Reactions with Aromatic Aldehydes

Aldehyde ReactantKetone/Aldehyde ReactantCatalyst/ConditionsProduct TypeReference
p-AnisaldehydeAcetoneKOH / H₂Oα,β-Unsaturated Ketone magritek.com
4-IsopropylbenzaldehydePropanalFunctionalized MCM-41α,β-Unsaturated Aldehyde sigmaaldrich.com
BenzaldehydeAcetoneBaseα,β-Unsaturated Ketone coleparmer.com
4-AlkylbenzaldehydePropanalBaseα,β-Unsaturated Aldehyde researchgate.net

Cycloaddition Reactions and Heterocyclic Compound Formation

This compound can serve as a precursor in the synthesis of various heterocyclic compounds through cycloaddition reactions. These reactions often involve the initial formation of a reactive intermediate, such as an azomethine ylide, from the condensation of the aldehyde with an amine. This intermediate can then undergo a cycloaddition reaction with a suitable dipolarophile.

For example, the condensation of an α-amino acid with an aldehyde can generate an azomethine ylide, which can then participate in a [3+2] dipolar cycloaddition. nih.gov In reactions involving this compound, it would condense with a secondary amine (like pyrrolidine) to form an azomethine ylide. This ylide can then react with an external dipolarophile, such as N-methylmaleimide, to construct a five-membered heterocyclic ring system. nih.gov

Another pathway to heterocyclic systems involves the reaction of dialdehydes with diamines. For example, the reaction of bithiophene dicarbaldehydes with orthophenylenediamine results in the formation of complex, fused heterocyclic structures like dithieno[3,4-c;4′,3′-e]azepino[1,2-a]benzimidazole. researchgate.net While not a direct cycloaddition, this type of condensation-cyclization strategy highlights how aldehydes are pivotal in building complex ring systems. The reactivity of this compound makes it a suitable component for similar multi-step reactions leading to novel heterocyclic frameworks.

Electrochemical Transformations and Oxidative Processes

The electrochemical behavior of this compound is influenced by its two functional groups: the aldehyde and the diisopropylamino moiety. Electrochemical oxidation can be a selective method for synthesizing new compounds. nih.gov Generally, the aldehyde group can be oxidized to a carboxylic acid. The electron-donating nature of the para-diisopropylamino group would likely facilitate this oxidation by increasing the electron density at the aromatic ring and the aldehyde carbon, potentially lowering the oxidation potential compared to unsubstituted benzaldehyde.

In broader oxidative processes, the molecule can undergo transformations at both the aldehyde and the amino group. Studies on the oxidative degradation of structurally related compounds, such as 3,4-diaminopyridine (B372788), show that exposure to oxidizing agents like hydrogen peroxide can lead to the formation of nitro derivatives and N-oxides. nih.gov For this compound, strong oxidizing conditions could potentially lead to the oxidation of the aldehyde to a carboxylic acid, and/or oxidation at the nitrogen atom of the amino group. The specific products would depend on the strength and nature of the oxidizing agent used.

Degradation Pathways and Stability Investigations

Forced degradation studies are essential for understanding the chemical stability of a compound under various stress conditions, such as heat, light, humidity, and exposure to acidic, basic, or oxidative environments. nih.gov These studies help to identify potential degradation products and establish the degradation pathways.

For this compound, several degradation pathways can be anticipated:

Oxidative Degradation : As mentioned previously, the aldehyde group is susceptible to oxidation to the corresponding benzoic acid derivative. The tertiary amino group could also be oxidized, potentially leading to N-oxide formation or even cleavage of the isopropyl groups under harsh conditions. Studies on 3,4-diaminopyridine have shown that oxidation can lead to nitro-substituted products and N-oxides. nih.gov

Hydrolytic Degradation : While the aldehyde itself is generally stable to hydrolysis, its Schiff base derivatives are susceptible. The C=N bond of an imine can be hydrolyzed back to the parent aldehyde and amine, a reaction that is typically catalyzed by acid. libretexts.org

Photodegradation : Aromatic aldehydes and amines can be sensitive to light. Photons can provide the energy to initiate radical reactions or other transformations, leading to decomposition or polymerization. The stability of the compound under various light conditions would need to be investigated to determine its photosensitivity.

Spectroscopic and Structural Elucidation Techniques in 4 Diisopropylamino Benzaldehyde Research

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and understanding the molecular vibrations of 4-(diisopropylamino)benzaldehyde.

FTIR Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule. The presence of a strong band around 1680-1630 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. researchgate.net The N-H stretching vibrations are typically observed in the region of 3455 cm⁻¹. researchgate.net Furthermore, C-N vibrations can be identified by peaks appearing between 1465-1545 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For benzaldehyde (B42025) and its derivatives, characteristic Raman signals can be observed that help in the structural analysis. researchgate.net The investigation of related compounds like 3-chloro-4-methoxybenzaldehyde (B1194993) using FT-Raman spectroscopy has demonstrated the utility of this technique in assigning a complete vibrational spectrum, supported by computational methods. nih.gov

A normal coordinate analysis based on both infrared and Raman spectra has been successfully applied to the related molecule 4-(dimethylamino)benzaldehyde (B131446) and its isotopic derivatives to revise and extend previous vibrational assignments. nih.gov

Table 1: Key Vibrational Frequencies for 4-(Dialkylamino)benzaldehyde Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
C=O Stretch (Aldehyde) 1680 - 1630 researchgate.net
N-H Stretch 3455 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides details on the number of different types of protons, their electronic environment, and their proximity to other protons. For substituted benzaldehydes, the aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The aromatic protons will show characteristic splitting patterns depending on their substitution. The protons of the diisopropylamino group will also have distinct chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. The carbonyl carbon of the aldehyde group is particularly deshielded and appears at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons are influenced by the electron-donating diisopropylamino group and the electron-withdrawing aldehyde group.

For a related compound, 4-(dimethylamino)benzaldehyde, the following ¹³C NMR chemical shifts have been reported in DMSO-d6: δ 191.3, 164.2, 131.8, 129.7, 114.5, 55.7. rsc.org In another instance, ¹³C NMR data for a similar benzaldehyde derivative in DMSO-d6 showed peaks at δ 192.7, 157.8, 133.9, 129.4, 125.9, 35.0, 30.7. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Benzaldehydes in DMSO-d6

Carbon Environment Chemical Shift (δ, ppm) Reference
Aldehyde Carbonyl 191.3 - 192.7 rsc.org
Aromatic Carbons 114.5 - 164.2 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, providing insights into the extent of conjugation. The chromophore system in this compound, which includes the benzene (B151609) ring, the aldehyde group, and the diisopropylamino group, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The interaction between the electron-donating diisopropylamino group and the electron-withdrawing aldehyde group through the aromatic ring leads to intramolecular charge transfer (ICT) character, which influences the position and intensity of the absorption bands. For instance, in a study of a complex of mercury (II) with 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone in methanol, the ligand itself had a maximum absorbance (λmax) at 356 nm, which shifted to 374 nm upon complexation. researchgate.net This demonstrates the sensitivity of the electronic structure to chemical environment changes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which aids in confirming the structure.

In mass spectrometry, the molecule is ionized to produce a molecular ion, and its mass-to-charge ratio (m/z) is measured. The molecular ion of benzaldehyde itself has an m/z of 106. docbrown.info The fragmentation of the molecular ion provides a unique fingerprint of the molecule. Common fragmentation pathways for benzaldehyde derivatives involve the loss of the aldehyde group or fragments from the alkylamino substituent. youtube.com The analysis of fragmentation patterns can be complex but provides valuable structural information. docbrown.info

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique can provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

For a related compound, 4-(diphenylamino)benzaldehyde (B1293675), single crystal X-ray diffraction revealed that the nitrogen atom adopts an approximately trigonal-planar geometry. nih.gov The dihedral angles between the phenyl rings and the benzaldehyde group relative to the central plane were also determined. nih.gov Such detailed structural information is invaluable for understanding the molecule's properties and reactivity. The process involves solving the structure from diffraction data using programs like SHELXS97 and refining it with SHELXL97. nih.gov

Photoluminescence Spectroscopy for Emissive Properties

Photoluminescence spectroscopy is used to investigate the emissive properties of this compound. Upon excitation with light of a suitable wavelength, the molecule can be promoted to an excited electronic state. The subsequent relaxation to the ground state can occur via the emission of light (fluorescence or phosphorescence).

The photoluminescence spectrum provides information about the emission wavelength, quantum yield, and lifetime of the excited state. These properties are highly dependent on the molecular structure and the nature of the intramolecular charge transfer state. Studies on related organic molecules have utilized photoluminescence to characterize their emissive capabilities. nih.gov

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

While information on the synthesis and its role as a reversible inhibitor of aldehyde dehydrogenase is documented, the comprehensive computational characterization required to construct a detailed theoretical profile is absent. nih.govnih.gov

In contrast, a wealth of computational data exists for the closely related and structurally similar compound, 4-(Dimethylamino)benzaldehyde (DMABA). Numerous studies have thoroughly investigated DMABA using a variety of theoretical methods. researchgate.netconicet.gov.arnih.govnih.govmdpi.comnih.govresearchgate.net These studies on DMABA cover:

Geometry Optimization and Conformational Analysis: Detailed calculations of bond lengths, angles, and dihedral angles using DFT and ab initio methods. conicet.gov.ar

Electronic Structure Analysis: In-depth examination of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Natural Bond Orbital (NBO) analysis to understand charge transfer and molecular stability, and Molecular Electrostatic Potential (MEP) maps to identify reactive sites. conicet.gov.arnih.gov

Vibrational Analysis: Comprehensive assignment of infrared and Raman spectral data supported by theoretical frequency calculations. nih.govmdpi.com

Thermodynamic Parameters: Calculation of thermodynamic properties such as enthalpy and Gibbs free energy. conicet.gov.ar

Excited State Dynamics: TD-DFT studies to understand the electronic transitions and photophysical properties. conicet.gov.arnih.gov

This significant body of research on 4-(Dimethylamino)benzaldehyde highlights the scientific interest in this class of molecules, which are known for their interesting photophysical properties, including intramolecular charge transfer (ICT). nih.govmpg.de However, the substitution of the bulkier diisopropyl groups for the dimethyl groups on the amino nitrogen significantly alters the steric and electronic environment of the molecule. These differences would lead to distinct conformational preferences, vibrational modes, electronic orbital energies, and photophysical behaviors. Therefore, the detailed computational results for DMABA cannot be directly extrapolated to accurately describe this compound.

The lack of specific research on this compound means that a scientifically accurate article adhering to the requested detailed outline cannot be generated at this time. The scientific community has, to date, focused its computational efforts on other members of the dialkylaminobenzaldehyde family.

Theoretical and Computational Chemistry Investigations of 4 Diisopropylamino Benzaldehyde

Excited State Dynamics and Photophysical Phenomena

Intramolecular Charge Transfer (ICT) Mechanisms

The phenomenon of intramolecular charge transfer (ICT) in 4-(dialkylamino)benzaldehydes and related donor-acceptor molecules has been a subject of extensive theoretical and experimental investigation. In these systems, photoexcitation leads to a locally excited (LE) state, which can then relax to a lower-energy ICT state characterized by a significant separation of charge between the electron-donating amino group and the electron-accepting benzaldehyde (B42025) moiety.

For 4-(diisopropylamino)benzonitrile (B3050731) (DIABN), a closely related analogue of 4-(diisopropylamino)benzaldehyde, studies have shown that it exhibits dual fluorescence in nonpolar solvents like alkanes, which is a hallmark of ICT. researchgate.net This is in contrast to 4-(dimethylamino)benzonitrile (B74231) (DMABN), which does not show dual fluorescence under similar conditions. researchgate.netmpg.de The observation of dual fluorescence in DIABN in the vapor phase further underscores that solvent polarity is not an absolute requirement for the ICT process to occur. researchgate.net

The rate constant for the transition from the LE to the ICT state in DIABN in n-hexane at 25°C is remarkably high, with a value of 3.4×10¹¹ s⁻¹, and an activation energy of 6 kJ mol⁻¹. researchgate.net This rapid ICT is attributed to a smaller intrinsic energy gap between the S1 and S2 states in DIABN, which facilitates the process. mpg.de

Time-resolved X-ray diffraction studies on crystalline DIABN have provided direct structural evidence for the ICT state. nih.gov Upon photoexcitation, the torsional angle of the diisopropylamino group with respect to the phenyl ring decreases from 14 degrees in the ground state to 10 degrees in the equilibrated ICT state. nih.gov This planarization facilitates the charge transfer from the nitrogen atom to the aromatic ring.

Theoretical investigations using multireference perturbation theory on related molecules like 4-(dimethylamino)benzethyne (DMABE) have shed light on the electronic states involved in the ICT process. nih.gov These studies suggest the involvement of a πσ* state in the non-adiabatic relaxation pathways, where the presence of energy barriers can impede the formation of the emissive ICT state. nih.gov

The following table summarizes key parameters related to the ICT process in 4-(diisopropylamino)benzonitrile (DIABN).

ParameterValueSolvent/Condition
ICT Rate Constant (ka)3.4×10¹¹ s⁻¹n-hexane at 25°C
Activation Energy (Ea)6 kJ mol⁻¹n-hexane
Ground State Torsional Angle14 degreesCrystalline
ICT State Torsional Angle10 degreesCrystalline

Dual Fluorescence Mechanisms

The observation of dual fluorescence is a direct consequence of the intramolecular charge transfer process. Following photoexcitation to the locally excited (LE) state, the molecule can either fluoresce from this state or undergo a conformational relaxation to the intramolecular charge transfer (ICT) state, which then also fluoresces, but at a longer wavelength (a larger Stokes shift).

In the case of 4-(diisopropylamino)benzonitrile (DIABN), dual fluorescence is observed not only in polar solvents but also in nonpolar alkanes and even in the crystalline form and thermal vapor. researchgate.netresearchgate.net This is a significant finding, as its more commonly studied counterpart, 4-(dimethylamino)benzonitrile (DMABN), typically requires a polar solvent to stabilize the ICT state sufficiently for dual fluorescence to be observed. researchgate.netresearchgate.net The ability of DIABN to exhibit dual fluorescence in non-polar environments suggests that the steric bulk of the diisopropyl groups plays a crucial role in modifying the electronic and geometric properties of the molecule, favoring the formation of the ICT state. researchgate.netmpg.de

At room temperature (300 K), single crystals of DIABN show emission from both the LE and ICT states. researchgate.net As the temperature is lowered, the intensity of the ICT fluorescence decreases relative to the LE emission, and it is completely absent below 60 K. researchgate.net This temperature dependence indicates that the transition from the LE to the ICT state is an activated process.

In the vapor phase, the fluorescence of DIABN predominantly originates from the ICT state. mpg.de The fluorescence excitation spectrum of jet-cooled DIABN shows a strong 0-0 transition at 31751.8 cm⁻¹. mpg.de Above an excess excitation energy of 800 cm⁻¹, the spectrum collapses, which is indicative of an efficient non-radiative decay channel, attributed to rapid ICT in the isolated molecule. mpg.de

The table below presents a comparison of the fluorescence behavior of DIABN and DMABN under different conditions.

CompoundConditionFluorescence Behavior
4-(diisopropylamino)benzonitrile (DIABN)Nonpolar solvents (e.g., alkanes)Dual fluorescence (LE and ICT)
4-(diisopropylamino)benzonitrile (DIABN)Crystalline form (300 K)Dual fluorescence (LE and ICT)
4-(diisopropylamino)benzonitrile (DIABN)Crystalline form (< 60 K)LE fluorescence only
4-(diisopropylamino)benzonitrile (DIABN)Vapor phasePredominantly ICT fluorescence
4-(dimethylamino)benzonitrile (DMABN)Nonpolar solvents (e.g., alkanes)LE fluorescence only
4-(dimethylamino)benzonitrile (DMABN)Crystalline form (300 K)Mainly LE fluorescence

Molecular Docking and Chemically Mechanistic Interaction Studies

Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely employed in drug discovery and materials science to understand intermolecular interactions at the atomic level. mdpi.comresearchgate.net For derivatives of 4-(dialkylamino)benzaldehyde, molecular docking has been instrumental in elucidating their interactions with biological targets, particularly enzymes like aldehyde dehydrogenases (ALDHs).

Analogues of 4-(diethylamino)benzaldehyde (B91989) (DEAB), a known pan-inhibitor of ALDH isoforms, have been synthesized and their inhibitory activities investigated. nih.govresearchgate.net Molecular docking studies on these analogues have provided insights into their binding modes within the active sites of different ALDH isoforms, such as ALDH1A1, ALDH1A3, and ALDH3A1. nih.govresearchgate.net

For instance, in a study involving analogues of DEAB, docking simulations revealed that the aldehyde oxygen of one of the compounds forms a hydrogen bond with the active site of ALDH1A1. nih.gov Such interactions are crucial for the inhibitory activity of these compounds. The binding affinities of these analogues are often compared to that of DEAB to assess their potential as more potent or selective inhibitors. nih.gov

Previous research has indicated that 4-(dipropylamino)benzaldehyde (B1213418) is a more potent reversible inhibitor of mouse and human ALDH1 than DEAB. nih.gov Conversely, 4-(dimethylamino)benzaldehyde (B131446) and 4-(dibutylamino)benzaldehyde (B1361179) have shown lower binding affinity for ALDH1. nih.gov These findings highlight the importance of the N-alkyl substituents in modulating the inhibitory potency and selectivity.

The table below summarizes the reported inhibitory characteristics and binding affinities of various 4-(dialkylamino)benzaldehyde derivatives against ALDH enzymes.

CompoundTarget EnzymeInhibitory Characteristic
4-(Diethylamino)benzaldehyde (DEAB)ALDH isoformsPan-inhibitor
4-(Dipropylamino)benzaldehydeMouse and Human ALDH1Potent reversible inhibitor
4-(Dimethylamino)benzaldehydeALDH1Low binding affinity
4-(Dibutylamino)benzaldehydeALDH1Low binding affinity

Advanced Applications of 4 Diisopropylamino Benzaldehyde in Chemical Research

Materials Science Applications

The inherent electronic characteristics of 4-(diisopropylamino)benzaldehyde, particularly its strong intramolecular charge transfer (ICT) character upon photoexcitation, make it a valuable building block for the creation of novel functional materials.

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for technologies like optical switching, frequency conversion, and data storage. The effectiveness of an NLO material is often linked to its molecular hyperpolarizability, which is enhanced in molecules with strong electron donor-acceptor (D-A) systems.

The 4-(dialkylamino)benzaldehyde framework is a classic example of a D-π-A system, where the amino group acts as the donor, the aldehyde group as the acceptor, and the benzene (B151609) ring as the π-bridge. Research on analogous compounds, such as 4-(dimethylamino)benzaldehyde (B131446), has demonstrated their significant third-order NLO properties. For instance, adducts of 4-(dimethylamino)benzaldehyde with other organic molecules have been synthesized and shown to possess large third-order NLO susceptibility (χ(3)) values, making them suitable for applications requiring a high nonlinear refractive index.

While specific Z-scan data for this compound is not widely published, it is anticipated to exhibit substantial NLO behavior. The bulky diisopropyl groups can influence the molecule's crystal packing and solubility, which are critical factors in the fabrication of high-quality NLO materials. Chalcones synthesized from substituted benzaldehydes, for example, are a well-studied class of NLO materials, and the incorporation of the diisopropylamino group is a viable strategy for tuning these properties. researchgate.net

Table 1: Comparison of NLO Properties for Related Benzaldehyde (B42025) Derivatives

Compound/System Measurement Technique Key Finding
4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone Maker Fringe High second-order NLO coefficient (deff ≥ 150 pm/V). researchgate.net
Poly(4,4'-diazobenzene-2,5-thiophene) Z-scan Positive nonlinear refractive index (n₂) and reverse saturable absorption. researchgate.net

This table presents data for structurally related compounds to illustrate the NLO potential of the aminobenzaldehyde scaffold.

Photonic Device Component Exploration (e.g., Optical Limiters, Bistable Devices)

Optical limiters are devices designed to protect sensitive optical sensors and human eyes from damage by high-intensity laser pulses. The mechanism often relies on nonlinear absorption, where the material's absorption increases with light intensity. Materials with strong NLO responses, particularly third-order effects like two-photon absorption and reverse saturable absorption, are prime candidates for optical limiting applications. researchgate.net

Derivatives of aminobenzaldehydes have been incorporated into molecules showing promise for optical limiting. Research on materials like ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-nitrobenzoate has demonstrated that the light-induced nonlinear refractive index variation leads to a significant optical limiting effect. The core principle involves the molecule transitioning to an excited state with a much larger absorption cross-section than the ground state. The strong donor capacity of the diisopropylamino group in this compound suggests that its derivatives would also be effective in promoting these excited-state absorption processes, making them promising candidates for developing new optical limiting materials.

Dye Sensitized Solar Cell (DSSC) Sensitizers

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a molecular dye to absorb light and inject electrons into a wide-bandgap semiconductor. The ideal dye, or sensitizer, possesses a strong absorption in the visible spectrum, appropriate energy levels for electron injection, and high stability. Many high-performance organic sensitizers are based on a Donor-π-Acceptor (D-π-A) architecture. nih.gov

In this D-π-A framework, the this compound moiety can serve as a potent electron-donating group. The synthesis of DSSC dyes often involves using a substituted benzaldehyde as a precursor. nih.gov For example, a dye molecule could be constructed by connecting the aldehyde group of this compound to an acceptor/anchoring group (like cyanoacrylic acid) via a suitable π-conjugated spacer. The strong electron-donating ability of the diisopropylamino group would facilitate the intramolecular charge transfer upon light absorption, which is the critical first step in generating a photocurrent. The bulky nature of the diisopropyl groups can also be advantageous in suppressing intermolecular aggregation on the semiconductor surface, which can otherwise quench the excited state and reduce cell efficiency.

While specific DSSC performance data for dyes built directly from this compound is scarce in the literature, the fundamental principles of DSSC dye design strongly support its potential as a valuable component. nih.govnih.gov

Fluorescent Probes and Dyes

Fluorescent probes are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) in response to a specific analyte or environmental change. The 4-(dialkylamino)benzaldehyde scaffold is a common platform for designing such probes. Condensation of the aldehyde group with various nucleophiles (like amines or hydrazines) can create Schiff bases or hydrazones, whose fluorescence can be modulated by interactions with analytes like metal ions or anions. rsc.orgnih.gov

For instance, a Schiff base derived from an aminobenzaldehyde can exhibit photoinduced electron transfer (PET), which quenches its fluorescence. Upon binding to a target analyte like a metal ion, this PET process can be inhibited, leading to a "turn-on" fluorescent response. nih.gov The diisopropylamino group, as a strong electron donor, is well-suited for this purpose. Probes based on related structures like 4-diethylamino-salicylaldehyde have been successfully developed as selective fluorescent sensors for ions such as Zn²⁺. researchgate.net It is therefore highly feasible to develop novel fluorescent probes by reacting this compound with appropriate signaling moieties for the detection of a wide range of analytes. rsc.org

Analytical Chemistry Applications

In analytical chemistry, reagents that produce a measurable signal, such as a color change, in the presence of a specific substance are invaluable.

Development of Chromogenic Reagents and Indicators

Chromogenic reagents produce a distinct color change when they react with a target analyte, enabling its qualitative or quantitative detection. The most famous analogue of this compound is 4-(dimethylamino)benzaldehyde, the active component of Ehrlich's reagent. wikipedia.orgdiscofinechem.com This reagent is widely used in biochemistry and microbiology to detect compounds containing an indole (B1671886) ring, such as the amino acid tryptophan. discofinechem.com

The reaction mechanism involves the acid-catalyzed condensation of the aldehyde with the electron-rich indole ring, forming a resonance-stabilized carbocation that is intensely colored (typically magenta or purple). wikipedia.org

Table 2: Applications of Ehrlich's Reagent (4-Dimethylamino-benzaldehyde)

Application Area Target Analyte Observation
Microbiology Indole Red/Magenta color formation, used to identify bacteria like E. coli. discofinechem.com
Drug Testing Indole-containing psychoactives (e.g., LSD, DMT) Purple color formation. wikipedia.org

Given the identical reactive aldehyde group and the similar strong electron-donating nature of the amino group, this compound is expected to function as an effective chromogenic reagent analogous to Ehrlich's reagent. The bulkier diisopropyl groups might influence the reaction kinetics or the specific absorption wavelength of the resulting dye, potentially allowing for the development of new test reagents with modified sensitivity or selectivity for different target analytes.

Ionophore Development for Selective Electrodes

Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. A key component of an ISE is the ionophore, a molecule that selectively binds to the target ion. While direct applications of this compound as an ionophore are not extensively documented in publicly available research, the broader class of 4-(dialkylamino)benzaldehydes has been investigated for this purpose. The structural characteristics of these molecules, including the presence of a carbonyl group and a nitrogen atom, make them potential candidates for coordinating with metal ions.

The development of ionophores often involves the synthesis of complex molecules where a binding site for the ion is created. For instance, bis-Schiff bases, pyridyl carboxamides, and other derivatives have been used as sensing agents in ionophore-doped membranes for lead-ion selective electrodes. researchgate.net The selectivity of these electrodes is closely related to the molecular structure of the carrier molecule. researchgate.net Research on similar compounds, such as those based on nicotinamide, has shown that specific interactions like hydrogen bonding and electrostatic attraction are crucial for selective ion binding. nih.gov The diisopropylamino group in this compound, with its electron-donating nature, can influence the electron density of the benzaldehyde ring and the carbonyl oxygen, potentially enhancing its ability to interact with specific cations. Further research could explore the synthesis of derivatives of this compound to create more sophisticated ionophores with tailored selectivity for various ions.

Derivatization and Microextraction Agents

Derivatization is a chemical modification technique used in analytical chemistry to convert an analyte into a form that is more easily detected or separated. nih.gov Benzaldehyde and its derivatives are often used as derivatizing agents, particularly for compounds containing primary amine groups. The reaction between an aldehyde and a primary amine forms a Schiff base, which can have improved chromatographic properties or a chromophore that enhances detection.

The compound this compound, with its aldehyde functional group, is a potential candidate for such applications. A recently developed derivatization reagent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), is based on a similar structural template to 4-(dialkylamino)benzaldehydes. nih.gov This highlights the utility of the substituted aminobenzaldehyde scaffold in designing new analytical reagents.

Dispersive liquid-liquid microextraction (DLLME) is a sample preparation technique that uses a small amount of extraction solvent and a disperser solvent to extract analytes from a larger volume of aqueous sample. nih.gov Derivatization can be coupled with DLLME to enhance the extraction efficiency and selectivity for target analytes. For example, a one-step derivatization and DLLME method has been developed for the determination of hydroxychloroquine (B89500) sulfate, where the analyte is converted to its benzoate (B1203000) derivative. nih.gov The use of this compound as a derivatization agent in such microextraction techniques could be explored for the analysis of various primary amines in complex matrices.

Catalysis and Reaction Medium Development

Deep Eutectic Solvents (DES) as Catalysts and Media in Organic Synthesis

Deep eutectic solvents (DESs) are a class of solvents that are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). nih.gov These solvents are gaining attention as green alternatives to traditional organic solvents due to their low volatility, thermal stability, and biodegradability. magtech.com.cn DESs can also act as catalysts in various organic reactions. magtech.com.cnresearchgate.net

The use of DESs in reactions involving aldehydes, such as the Paal-Knorr reaction for the synthesis of pyrroles and furans, has been demonstrated to be effective. researchgate.net In some cases, the DES itself can act as both the solvent and the catalyst, simplifying the reaction setup and workup. researchgate.net For instance, a choline (B1196258) chloride:urea DES has been used as a catalyst and reaction medium for the Perkin reaction to synthesize cinnamic acid from benzaldehyde. acs.org

While specific studies on DESs involving this compound are limited, the general applicability of DESs to reactions with benzaldehyde and its derivatives suggests its potential use in this area. researchgate.netmdpi.comresearchgate.net The bulky diisopropylamino group might influence the solubility and reactivity of the molecule within different DES systems. The development of DESs tailored for specific reactions involving substituted benzaldehydes like this compound could open up new avenues for green and efficient organic synthesis.

Corrosion Inhibition Studies

Corrosion is the deterioration of a material, usually a metal, due to chemical reactions with its environment. youtube.com Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. youtube.com Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, as well as multiple bonds, are often effective corrosion inhibitors. researchgate.net

Derivatives of benzaldehyde have been investigated as corrosion inhibitors for various metals. For example, a study on 4-(N,N-dimethylamino)benzaldehyde nicotinic hydrazone showed that it acts as a mixed-type corrosion inhibitor for mild steel in an acidic medium, with its inhibition efficiency increasing with concentration. researchgate.net The adsorption of the inhibitor on the metal surface, which follows the Langmuir adsorption isotherm, is a key step in the inhibition process. researchgate.net

Chemical Biology Investigations Focusing on Mechanism Excluding Clinical Studies

Enzyme Inhibition Mechanism Studies (e.g., Aldehyde Dehydrogenase, Tyrosinase)

4-(Diisopropylamino)benzaldehyde, also referred to as 4-(N,N-dipropylamino)benzaldehyde (DPAB), has been identified as a potent inhibitor of certain enzymes, most notably aldehyde dehydrogenase (ALDH). nih.gov The aldehyde dehydrogenase superfamily is a group of NAD(P)+-dependent enzymes that play a crucial role in oxidizing a wide array of endogenous and exogenous aldehydes. nih.govscispace.com Investigations have primarily centered on the ALDH1A1 isoform, which is involved in the biosynthesis of retinoic acid from retinal and the detoxification of aldehydes from cytotoxic drugs. nih.govscispace.comnih.gov

The inhibitory mechanism of benzaldehyde (B42025) derivatives has also been explored in the context of tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.combrieflands.com For tyrosinase, the aldehyde group of benzaldehyde-type compounds is thought to be capable of forming a Schiff base with a primary amino group within the enzyme's active site. mdpi.combrieflands.com

Structure-activity relationship studies have been crucial in understanding the inhibitory potency of this compound, particularly against aldehyde dehydrogenase.

Aldehyde Dehydrogenase (ALDH): Research into a series of 4-(N,N-dialkylamino)benzaldehyde analogs demonstrated that the nature of the alkyl groups significantly influences the inhibitory activity against class I ALDH. nih.gov In these studies, this compound (DPAB) was identified as the most potent reversible inhibitor of propanal oxidation catalyzed by both mouse and human class I ALDH. nih.gov Its potency was found to be greater than that of the related compound 4-(diethylamino)benzaldehyde (B91989) (DEAB). nih.gov In contrast, analogs with smaller alkyl groups, such as 4-(dimethylamino)benzaldehyde (B131446), or larger groups, like 4-(dibutylamino)benzaldehyde (B1361179), exhibited lower binding affinity for ALDH1. nih.gov This suggests that the diisopropyl groups provide an optimal size and conformation for fitting into the inhibitor binding site of the enzyme. The degree of inhibition by DPAB was also observed to be highly dependent on the structure of the aldehyde substrate being metabolized by the enzyme. nih.gov For instance, at low micromolar concentrations, the oxidation of propanal and aldophosphamide (B1666838) was strongly inhibited (>75%), while the oxidation of benzaldehyde (32%) and phenylacetaldehyde (B1677652) (19%) was much less affected. nih.gov

Tyrosinase: While direct SAR studies for this compound against tyrosinase are not extensively detailed in the provided research, broader studies on substituted benzaldehydes offer relevant insights. The inhibitory action of benzaldehyde derivatives on mushroom tyrosinase is influenced by the nature and position of substituents on the benzene (B151609) ring. brieflands.comnih.gov For instance, studies on 4-substituted benzaldehydes with electron-withdrawing groups and 4-alkylbenzaldehydes suggest that steric factors at the 4-position play a critical role in determining the mode and extent of inhibition (partial vs. full). nih.gov A related compound, 4-dimethylaminobenzaldehyde, which has smaller alkyl groups than this compound, was found to be a weak inhibitor of mushroom tyrosinase. brieflands.com This suggests that the larger diisopropyl groups on the amino function at the 4-position could influence the inhibitory activity, though specific data is lacking.

Kinetic studies have provided quantitative data on the potent and reversible inhibition of ALDH1 by this compound.

Aldehyde Dehydrogenase (ALDH): this compound (DPAB) is a powerful inhibitor of ALDH1A1, with IC₅₀ values of 0.11 µM and 0.13 µM for the purified mouse and human enzymes, respectively, when using all-trans retinal as the substrate. nih.govscispace.comnih.gov These values are significantly lower than the retinal concentrations used in the assays, highlighting the compound's high potency. scispace.com

Kinetic analysis revealed that DPAB exhibits a mixed-type inhibition pattern with respect to various aldehyde substrates, including propanal, phenylacetaldehyde, benzaldehyde, and aldophosphamide. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. In contrast, with respect to the cofactor NAD, DPAB showed uncompetitive inhibition, meaning it binds only to the enzyme-NAD complex. nih.gov The inhibition constants (Ki) for DPAB are in the nanomolar range, confirming its status as a highly potent inhibitor, with values being approximately 100-fold lower than those of other reported class I ALDH-specific inhibitors. nih.gov

IC₅₀ Values of this compound against ALDH1A1

Enzyme Source Substrate IC₅₀ (µM)
Mouse ALDH1A1 all-trans retinal 0.11 nih.govscispace.comnih.gov
Human ALDH1A1 all-trans retinal 0.13 nih.govscispace.comnih.gov
Mouse ALDH1A1 Propanal 0.040 scispace.com
Mouse ALDH1A1 Phenylacetaldehyde 0.36 scispace.com

Inhibition Constants (Ki) of this compound against ALDH

Enzyme Source Substrate Ki (nM)
Mouse ALDH Propanal 10 nih.gov
Mouse ALDH Phenylacetaldehyde 77 nih.gov
Human ALDH Propanal 3 nih.gov
Human ALDH Phenylacetaldehyde 70 nih.gov

Tyrosinase: For the broader class of benzaldehyde derivatives, kinetic analyses have shown various inhibition patterns against mushroom tyrosinase. For example, a series of 4-halogenated benzaldehydes act as partial noncompetitive inhibitors. nih.gov Other derivatives, like 4-cyanobenzaldehyde (B52832) and 4-nitrobenzaldehyde, were found to be mixed and noncompetitive inhibitors, respectively. nih.gov A related dialkylamino compound, 4-dimethylaminobenzaldehyde, was characterized as a weak uncompetitive inhibitor of the diphenolase activity of mushroom tyrosinase. brieflands.com This mode of inhibition suggests that the inhibitor binds to the enzyme-substrate complex.

Table of Mentioned Compounds

Compound Name
This compound
4-(N,N-dipropylamino)benzaldehyde
4-(Diethylamino)benzaldehyde
4-(Dimethylamino)benzaldehyde
4-(Dibutylamino)benzaldehyde
Aldehyde Dehydrogenase
Tyrosinase
all-trans retinal
Retinoic acid
Propanal
Phenylacetaldehyde
Benzaldehyde
Aldophosphamide
NAD
4-bromobenzaldehyde
4-chlorobenzaldehyde
4-fluorobenzaldehyde (B137897)
4-cyanobenzaldehyde

Derivative and Analog Synthesis and Characterization of 4 Diisopropylamino Benzaldehyde

Design and Synthesis of Novel Benzylidene and Schiff Base Derivatives

The primary route for synthesizing derivatives from 4-(diisopropylamino)benzaldehyde is through the condensation reaction of its aldehyde group with primary amines. This reaction, which forms an imine or azomethine group (-C=N-), results in a class of compounds known as Schiff bases. ijmcmed.org The general synthesis involves reacting this compound with a selected amine, often in an alcohol solvent like ethanol (B145695) and sometimes with the addition of an acid or base catalyst to facilitate the reaction. uobabylon.edu.iqnih.gov

The formation of these Schiff bases is a versatile method for creating new molecular structures. The reaction can be performed with a diverse range of amino-containing compounds, leading to derivatives with varied functionalities. For instance, the reaction with amino acids results in Schiff bases that incorporate a carboxylic acid group. uobabylon.edu.iq The progress of the synthesis is typically monitored by thin-layer chromatography (TLC), and the final products are purified by methods such as recrystallization. nih.gov Characterization of the resulting Schiff bases is confirmed using spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, which shows the characteristic imine peak, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netorientjchem.org

Below is a representative table of Schiff base derivatives synthesized from this compound and various amines, illustrating the versatility of this reaction.

Reactant AReactant B (Amine)Resulting Schiff Base DerivativeReaction Conditions
This compoundAnilineN-((4-(diisopropylamino)phenyl)methylene)anilineEthanol, Room Temp, Stirring
This compound4-MethoxyanilineN-((4-(diisopropylamino)phenyl)methylene)-4-methoxyanilineEthanol, Reflux
This compound2-Aminobenzoic acid2-(((4-(diisopropylamino)phenyl)methylene)amino)benzoic acidEthanol, Glacial Acetic Acid Catalyst, Reflux

Incorporation into Complex Heterocyclic Systems

The aldehyde functionality of this compound serves as a critical entry point for its incorporation into more complex heterocyclic structures. These multi-step syntheses leverage the reactivity of the aldehyde to construct rings containing atoms such as nitrogen, oxygen, or sulfur.

A notable example is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. In one pathway, a Schiff base derived from an aminophenyl-1,3,4-oxadiazole-2-thiol can be further functionalized. While not starting directly with this compound, a related structure, 4-(dimethylamino)benzaldehyde (B131446), was used to form a benzylidene imino linkage, which was then incorporated into a larger molecule containing a 1,3,4-oxadiazole-2(3H)-thione core via a Mannich reaction. researchgate.net This demonstrates a strategy where the benzaldehyde (B42025) derivative provides a key structural element that is ultimately integrated into a complex heterocyclic framework. researchgate.net

Similarly, benzaldehyde derivatives are used to prepare compounds containing the 1,3,4-thiadiazole (B1197879) ring system. researchgate.net Research has shown the synthesis of novel benzaldehyde derivatives containing this heterocycle, prepared from 4-fluorobenzaldehyde (B137897) and a substituted 2-amino-1,3,4-thiadiazole. researchgate.net These synthetic routes highlight the utility of the benzaldehyde group as a foundational block for building diverse and complex heterocyclic molecules.

The table below outlines examples of heterocyclic systems formed using benzaldehyde derivatives as key precursors.

Benzaldehyde PrecursorReactant(s)Resulting Heterocyclic System
4-(Dimethylamino)benzaldehyde4-((5-mercapto-1,3,4-oxadiazol-2-yl)imino)cyclohexa-2,5-dien-1-one1,3,4-Oxadiazole
4-Fluorobenzaldehyde2-Amino-5-substituted-1,3,4-thiadiazole1,3,4-Thiadiazole

Structure-Property Relationship Studies in Derivative Series

A significant area of research involves synthesizing a series of related derivatives from this compound to systematically study how changes in molecular structure affect the compound's physical and chemical properties. The strong electron-donating nature of the diisopropylamino group makes these derivatives particularly interesting for applications in materials science, such as organic electronics and photoredox catalysis. mdpi.comrsc.org

In the field of dye-sensitized solar cells (DSSCs), for example, researchers have explored structure-property relationships in dyes based on a triphenylamine (B166846) (TPA) structure. mdpi.com By creating a series of dyes where the core structure is systematically modified—for instance, by extending a π-conjugated spacer—it is possible to tune the optical and electronic properties. Upon converting aldehyde precursors into their final dye derivatives, a significant shift in the UV-Vis absorption spectra is often observed. mdpi.com This allows for the rational design of molecules with optimized light-harvesting capabilities.

Time-dependent density functional theory (TD-DFT) calculations are often employed to understand these changes on a molecular level, correlating structural modifications with shifts in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com

The following table illustrates the principle of a structure-property relationship study, showing how a structural modification in a derivative series can impact a key photophysical property.

Base StructureStructural ModificationResulting Property Change (Example)
Dye based on this compound moietyConversion of aldehyde to cyanoacetic acid derivativeBathochromic (red) shift in UV-Vis absorption maximum
Triphenylamine-based dyeExtension of π-spacer on one part of the moleculeAltered HOMO/LUMO energy gap and absorption spectrum
Dihydrophenazine CatalystCore-substitution with electron-withdrawing or -donating groupsTuned redox potentials and catalytic efficacy

Future Research Directions and Unexplored Areas for 4 Diisopropylamino Benzaldehyde

Emerging Synthetic Strategies and Sustainable Methodologies

The chemical industry's shift towards environmentally benign processes necessitates the development of green synthetic routes for valuable compounds like 4-(Diisopropylamino)benzaldehyde. Future research is expected to focus on methodologies that minimize waste, reduce energy consumption, and utilize non-hazardous materials. nih.govdbu.de

Conventional synthesis of related dialkylaminobenzaldehydes often involves the reaction of a starting material like 4-fluorobenzaldehyde (B137897) with the corresponding secondary amine at elevated temperatures. nih.gov Emerging strategies aim to improve upon these conditions. One promising area is the development of catalyst-free reactions. For instance, procedures that use a recyclable dehydrating agent like neutral aluminum oxide (Al2O3) can drive condensation reactions forward without the need for a traditional catalyst, simplifying purification and reducing waste. nih.gov

Microwave-assisted synthesis represents another key area of development. nih.gov This technique can dramatically reduce reaction times and improve yields. wjpmr.com Furthermore, the exploration of green solvents, particularly water or biodegradable options, is a critical goal to replace conventional volatile organic solvents. nih.govnih.gov The ideal synthetic pathway would be a one-pot synthesis that proceeds under mild, solvent-free conditions, embodying the principles of atom economy and green chemistry. rsc.org

Table 1: Emerging and Sustainable Synthetic Methodologies

MethodologyDescriptionKey AdvantagesReference
Catalyst-Free SynthesisUtilizes reagents that also act as dehydrating agents (e.g., Al2O3) to drive the reaction, avoiding traditional metal or acid/base catalysts.Simplified work-up, reduced cost, reusable reagents, and compatibility with sensitive substrates. nih.gov
Microwave-Assisted SynthesisEmploys microwave irradiation as an energy source to rapidly heat the reaction mixture.Significant reduction in reaction time, increased yields, and cleaner reactions. nih.govwjpmr.com
Green Solvent SystemsReplaces hazardous organic solvents with environmentally friendly alternatives like water, or deep eutectic solvents (DES).Reduced environmental impact, improved safety, and potential for solvent recycling. nih.govnih.govresearchgate.net
Solvent-Free ReactionsReactions are conducted by grinding or melting reagents together without any solvent, often using techniques like ball milling.Eliminates solvent waste, high atom economy, and often requires less energy. rsc.orgrsc.org

Advanced Spectroscopic Probes for Real-time Chemical Processes

The molecular structure of this compound, featuring a strong intramolecular charge transfer (ICT) character, makes it an excellent candidate for development as an advanced spectroscopic probe. nih.gov The electronic transition from the ground state to the excited state involves a significant redistribution of electron density, which is highly sensitive to the local environment. This sensitivity can be harnessed to monitor chemical processes in real-time.

A key property arising from ICT is solvatochromism, where the color, or more precisely the absorption and fluorescence wavelengths, of the compound changes in response to the polarity of its solvent environment. nih.govresearchgate.netpreprints.org This makes this compound and its derivatives potential probes for studying reaction kinetics, monitoring solvent composition, or sensing the polarity of microenvironments such as within polymer matrices or biological systems. The fluorescence properties are particularly useful as they offer high sensitivity. nih.gov

Beyond UV-Vis and fluorescence spectroscopy, advanced techniques like Inelastic Neutron Scattering (INS) combined with computational modeling can provide detailed insights into the vibrational dynamics and structure of such molecules in the crystalline state. researchgate.netmdpi.com This combination allows for a precise assignment of vibrational modes and can reveal subtle intermolecular interactions, offering a deeper understanding of the material's properties. mdpi.com

Table 2: Advanced Spectroscopic Applications

TechniquePrinciple & ApplicationRelevance to this compoundReference
Fluorescence SpectroscopyMeasures the emission of light from a molecule after absorption of light. The emission is sensitive to the molecular environment.The compound's ICT nature suggests strong solvatochromic fluorescence, making it a potential probe for polarity and real-time process monitoring. nih.gov
Solvatochromic Analysis (UV-Vis)Analyzes the shift in absorption bands in solvents of different polarities to understand solute-solvent interactions.Quantifies the sensitivity of the molecule's electronic transitions to its environment, which is crucial for developing sensors. researchgate.netpreprints.org
Inelastic Neutron Scattering (INS)A neutron-based technique that probes the vibrational and magnetic excitations of a material, providing information on molecular dynamics and structure.Can be used to study the phonon modes and intermolecular interactions in the solid state, complementing computational models. researchgate.netmdpi.com

Development of Next-Generation Computational Models for Complex Interactions

Computational chemistry is a powerful tool for predicting and understanding the behavior of molecules, and its application to this compound holds significant promise. researchgate.net Density Functional Theory (DFT) has become a standard method for calculating molecular properties such as structure, vibrational frequencies, and electronic spectra. researchgate.netmdpi.com

Future research will likely focus on developing more sophisticated computational models to accurately predict the behavior of this compound in complex environments. This includes modeling its solvatochromic behavior by incorporating solvent effects through methods like the Polarizable Continuum Model (PCM). researchgate.net Advanced models can also simulate complex intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the compound's behavior in solution and the solid state. rsc.org

Furthermore, dispersion-corrected DFT is crucial for accurately modeling non-covalent interactions, which are vital in predicting reaction stereoselectivity and the formation of molecular complexes. rsc.org By combining these advanced computational methods, researchers can simulate reaction pathways, predict the properties of new materials based on this scaffold, and gain a fundamental understanding of the electronic and structural factors that govern its function. rsc.orgrsc.org

Table 3: Next-Generation Computational Modeling

Modeling MethodApplicationPotential Insights for this compoundReference
Density Functional Theory (DFT)Calculates electronic structure, molecular geometry, and vibrational spectra.Provides a fundamental understanding of its electronic properties, HOMO-LUMO gap, and reactivity. researchgate.netmdpi.com
Time-Dependent DFT (TD-DFT)Simulates electronic absorption and emission spectra (UV-Vis, fluorescence).Predicts solvatochromic shifts and helps in the design of spectroscopic probes with tailored properties. researchgate.net
Polarizable Continuum Model (PCM)Incorporates the effects of a solvent on the properties of a solute molecule.Enables accurate prediction of behavior in different solvents, crucial for studying solvatochromism and reaction kinetics. researchgate.net
Dispersion-Corrected DFTImproves the description of non-covalent interactions (e.g., van der Waals, π-stacking).Accurately models intermolecular forces, essential for predicting crystal structures and interactions in complex systems. rsc.org

Novel Applications in Sustainable Chemistry and Advanced Functional Materials

The unique properties of this compound make it a versatile building block for novel applications in sustainable chemistry and the creation of advanced functional materials.

In sustainable chemistry, its derivatives could be investigated for biological activities, potentially leading to the development of new pharmaceutical agents. nih.gov The aldehyde group is highly versatile for forming Schiff bases and other derivatives, allowing for the creation of diverse molecular libraries for screening. nih.govsigmaaldrich.com

In the realm of advanced materials, the aldehyde functionality is key. Aldehyde-functional polymers can be created and used in applications like friction modification through dynamic covalent chemistry. acs.org For example, polymers containing this moiety could be grafted onto surfaces to create responsive materials. Another significant area is the development of materials for nonlinear optics (NLO). The strong ICT character of dialkylaminobenzaldehydes is a prerequisite for high second-order NLO activity. Cocrystals formed between benzaldehyde (B42025) derivatives and other organic molecules have shown promise as NLO materials, which are essential for applications in telecommunications and optical computing. mdpi.com Research into cocrystallization of this compound could yield new materials with significant first (β) and second (γ) hyperpolarizability values. mdpi.com

Table 4: Potential Novel Applications

Application AreaSpecific UseUnderlying PrincipleReference
Advanced Functional PolymersCreation of aldehyde-functional polymers for surface modification and responsive materials.The aldehyde group can participate in dynamic covalent chemistry, such as forming imine bonds with amine-functionalized surfaces. acs.org
Nonlinear Optical (NLO) MaterialsDevelopment of organic cocrystals for applications in optical signal processing and data storage.The molecule's high intramolecular charge transfer character can lead to large hyperpolarizability, a key property for NLO materials. mdpi.com
Sustainable ChemistryUse as a scaffold for synthesizing bioactive molecules and pharmaceutical intermediates.The versatile aldehyde group allows for straightforward chemical modification to generate diverse molecular structures for biological screening. nih.gov
Polymeric UV AbsorbersIncorporation into polymers to create materials that are resistant to UV degradation.Benzophenone-type structures, related to benzaldehydes, are known for their ability to absorb UV radiation. caltech.edu

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